3-(2-bromoethoxy)prop-1-yne
Overview
Description
3-(2-bromoethoxy)prop-1-yne is an organic compound with the molecular formula C5H7BrO. It is a derivative of propyne, an alkyne with a triple bond between the first and second carbon atoms.
Preparation Methods
The synthesis of 3-(2-bromoethoxy)prop-1-yne typically involves the reaction of propyne with 2-bromoethanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure the reaction proceeds efficiently .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
3-(2-bromoethoxy)prop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the triple bond in the propyne moiety can lead to the formation of alkenes or alkanes.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(2-bromoethoxy)prop-1-yne has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.
Mechanism of Action
The mechanism by which 3-(2-bromoethoxy)prop-1-yne exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the alteration of molecular pathways. The triple bond in the propyne moiety also contributes to its reactivity, allowing it to participate in various addition reactions .
Comparison with Similar Compounds
3-(2-bromoethoxy)prop-1-yne can be compared with other similar compounds, such as:
2-Bromoethyl 2-propynyl ether: This compound has a similar structure but differs in the position of the bromine atom.
Propargyl Bromide: Another related compound with a bromine atom attached to a propargyl group.
2-Bromoethanol: A simpler compound with a bromine atom attached to an ethanol moiety.
The uniqueness of this compound lies in its specific combination of a propyne moiety with a 2-bromoethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-(2-bromoethoxy)prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-2-4-7-5-3-6/h1H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPKZCYUYUEPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302038 | |
Record name | 1-Propyne, 3-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18668-74-1 | |
Record name | 3-(2-Bromoethoxy)-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18668-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propyne, 3-(2-bromoethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propyne, 3-(2-bromoethoxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Propyne, 3-(2-bromoethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoethoxy)prop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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